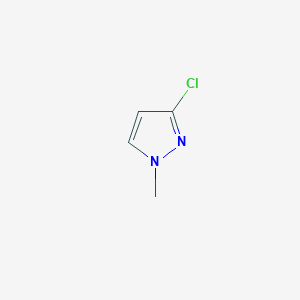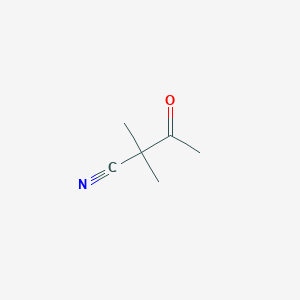
2,2-Dimethyl-3-oxobutanenitrile
Vue d'ensemble
Description
2,2-Dimethyl-3-oxobutanenitrile is a chemical compound with the molecular formula C6H9NO and a molecular weight of 111.14 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 2,2-Dimethyl-3-oxobutanenitrile is 1S/C6H9NO/c1-5(8)6(2,3)4-7/h1-3H3 . The InChI key is GWBVNZWGZJJONZ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2,2-Dimethyl-3-oxobutanenitrile is a liquid at room temperature . and should be stored at 4 degrees Celsius .Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
2,2-Dimethyl-3-oxobutanenitrile derivatives have been used in the synthesis of various heterocyclic compounds. Studies have shown their application in the creation of pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]-1,2,4-triazines, which are significant in medicinal chemistry (Khalik, 1997). Additionally, 2-ethoxymethylene-3-oxobutanenitrile, a variant, has been utilized for synthesizing pyrazoles and fused pyrimidines, exhibiting biological activity against bacteria, fungi, and tumor cells (Černuchová et al., 2005).
Molecular Structure and Crystallography
2,2-Dimethyl-3-oxobutanenitrile derivatives are also important in crystallography and molecular structure analysis. For instance, the synthesis of 11-Methyl-3,8-disubstituted-12-aryl-3,4,7,8,9,12-hexahydro-1H-chromeno[2,3-b]quinoline-1,10(2H)-dione derivatives involved these compounds, with their structures characterized by elemental analysis and spectroscopic tools (Han et al., 2015).
Aroma Chemistry and Olfactory Properties
In the field of aroma chemistry, 2,2-bis(3-methylbut-2-enyl)-3-oxobutanenitrile, a related compound, was discovered to have unique olfactory properties, exhibiting significant variations in detection thresholds and perceived odor characters. This finding has implications in the creation of fragrances and understanding of olfactory receptor interactions (Hauser et al., 2018).
Environmental Applications
Environmental applications of these compounds include the identification of 2,3-Dimethyl-2,3-diisobutyl succinonitrile in laser printer emissions. This compound, found as the main volatile organic compound emitted during the printing process, is a byproduct of thermal decomposition of a polymerization initiator used in the manufacture of toners (Barrero-Moreno et al., 2008).
Pharmaceutical and Biological Research
Various 2,2-Dimethyl-3-oxobutanenitrile derivatives are investigated for their potential pharmaceutical and biological applications. For example, a study described a synthetic approach to 4-aryl-2-alkylphosphonomethyl-4-oxobutanenitrile, with molecular docking studies indicating potential antiviral and anticancer activities (Yaccoubi et al., 2022).
Safety And Hazards
The compound is associated with several hazard statements including H226, H302, H312, H315, H319, H332, and H335 . Precautionary measures include P210, P233, P240, P241, P242, P243, P261, P264, P270, P271, P280, P301+P312, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .
Propriétés
IUPAC Name |
2,2-dimethyl-3-oxobutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-5(8)6(2,3)4-7/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBVNZWGZJJONZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70499447 | |
| Record name | 2,2-Dimethyl-3-oxobutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70499447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-3-oxobutanenitrile | |
CAS RN |
37719-02-1 | |
| Record name | 2,2-Dimethyl-3-oxobutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70499447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine](/img/structure/B1590593.png)
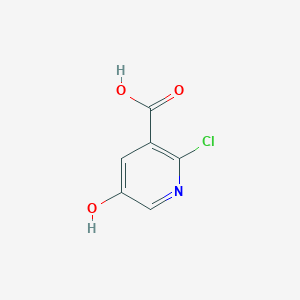
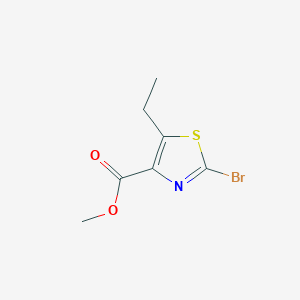
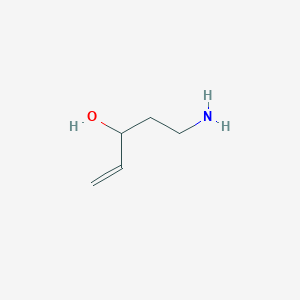
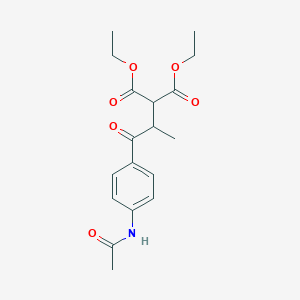

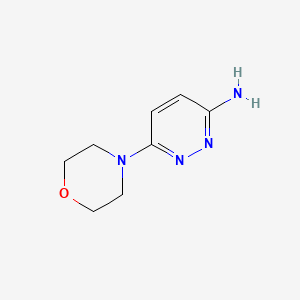
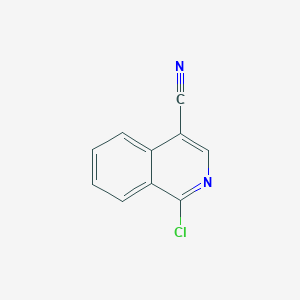
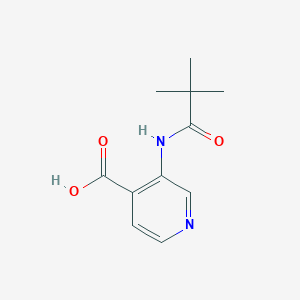
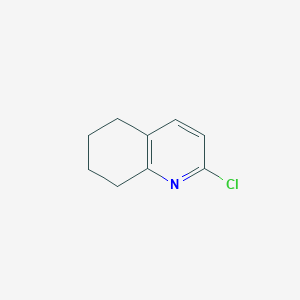

![2-chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1590610.png)
